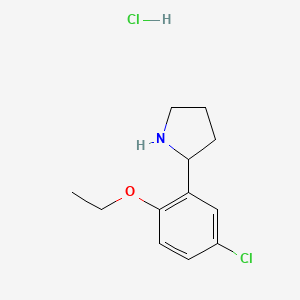
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 5-chloro-2-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(5-Chloro-2-methoxyphenyl)pyrrolidine hydrochloride
- 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride
- 2-(5-Chloro-2-ethoxyphenyl)morpholine hydrochloride
Uniqueness
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
生物活性
Overview
2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a chloro-ethoxyphenyl group. The presence of these substituents may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological pathways. The specific mechanisms remain to be fully elucidated, but preliminary studies suggest interactions with serotonin (5-HT) receptors, which are crucial in regulating mood, cognition, and perception.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung adenocarcinoma) | TBD | |
| Related Pyrrolidine Derivative | MCF-7 (breast cancer) | 15.0 | |
| Related Pyrrolidine Derivative | HeLa (cervical cancer) | 20.0 |
The above table indicates ongoing investigations into the compound's efficacy against specific cancer types. In vitro studies have employed assays such as MTT to assess cell viability post-treatment.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of bacteria:
These findings underscore the potential for developing new antimicrobial agents based on this scaffold.
Case Studies
A notable study explored the structure-activity relationship (SAR) of various pyrrolidine derivatives, including those similar to this compound. The study found that modifications in the substituent groups significantly impacted both anticancer and antimicrobial activities. For example, the introduction of electron-withdrawing groups enhanced potency against certain cancer cell lines while maintaining lower toxicity in non-cancerous cells.
属性
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11;/h5-6,8,11,14H,2-4,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDYDHWDXVSWFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













